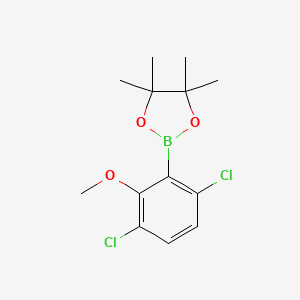![molecular formula C17H28N2O3 B13987760 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 56643-59-5](/img/structure/B13987760.png)
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to the molecule. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of 2-Aminoadamantane-2-carboxylic acid: This is achieved through a flow-based synthesis method. The process involves the reaction of 2-adamantone with ammonium carbonate and sodium cyanide in a mixture of ethanol and water.
Coupling with 4-Methylpentanoic acid: The 2-aminoadamantane-2-carboxylic acid is then coupled with 4-methylpentanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl group in the molecule.
Substitution: The amino group in the adamantane structure can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, it can inhibit leucine aminopeptidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoadamantane-2-carboxylic acid: This compound shares the adamantane structure and is used as a precursor in the synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid.
Amantadine: A well-known antiviral and anti-Parkinsonian drug that also features an adamantane structure.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its combination of the adamantane structure with a peptide-like backbone. This combination imparts both rigidity and flexibility, allowing the compound to interact with a wide range of biological targets. Additionally, its potential therapeutic applications and stability make it a valuable compound for further research and development.
Propiedades
Número CAS |
56643-59-5 |
|---|---|
Fórmula molecular |
C17H28N2O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[(2-aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H28N2O3/c1-9(2)3-14(15(20)21)19-16(22)17(18)12-5-10-4-11(7-12)8-13(17)6-10/h9-14H,3-8,18H2,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
AOYWFKWKRKAIIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1(C2CC3CC(C2)CC1C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



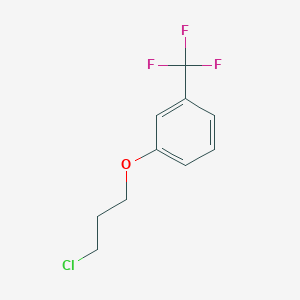
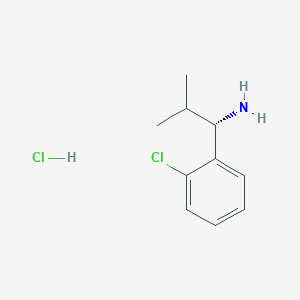
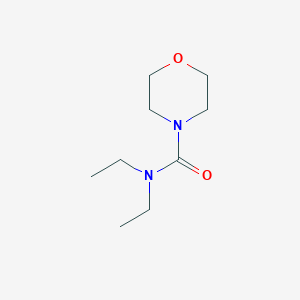
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)


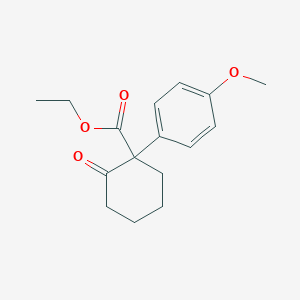
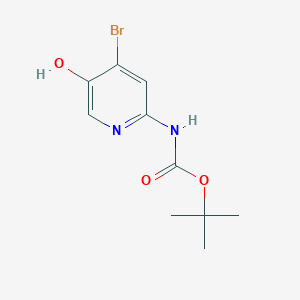

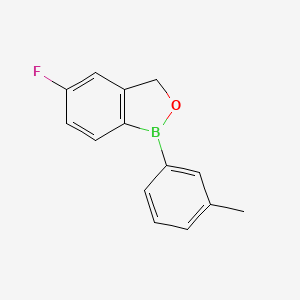
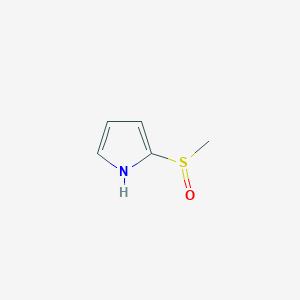
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
